Cas no 2006838-23-7 (3-fluoro-3-3-(propan-2-yl)phenylpropan-1-amine)

3-Fluoro-3-(3-(propan-2-yl)phenyl)propan-1-amine is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a fluoro-substituted propylamine chain attached to an isopropylphenyl group, offering unique electronic and steric properties. The fluorine atom enhances metabolic stability and bioavailability, while the isopropyl group contributes to lipophilicity, influencing binding affinity in target interactions. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly in CNS-targeting agents or enzyme inhibitors. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. Handling requires standard precautions for aromatic amines.
3-fluoro-3-3-(propan-2-yl)phenylpropan-1-amine structure
2006838-23-7 structure
Product name:3-fluoro-3-3-(propan-2-yl)phenylpropan-1-amine
CAS No:2006838-23-7
MF:C12H18FN
Molecular Weight:195.276426792145
CID:6206306
PubChem ID:165762413

3-fluoro-3-3-(propan-2-yl)phenylpropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-fluoro-3-3-(propan-2-yl)phenylpropan-1-amine
    • 3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine
    • 2006838-23-7
    • EN300-1757826
    • インチ: 1S/C12H18FN/c1-9(2)10-4-3-5-11(8-10)12(13)6-7-14/h3-5,8-9,12H,6-7,14H2,1-2H3
    • InChIKey: GGZUCTKUKMIOIZ-UHFFFAOYSA-N
    • SMILES: FC(CCN)C1=CC=CC(=C1)C(C)C

計算された属性

  • 精确分子量: 195.142327740g/mol
  • 同位素质量: 195.142327740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 158
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 2.6

3-fluoro-3-3-(propan-2-yl)phenylpropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1757826-10.0g
3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine
2006838-23-7
10g
$6635.0 2023-06-03
Enamine
EN300-1757826-0.05g
3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine
2006838-23-7
0.05g
$1296.0 2023-09-20
Enamine
EN300-1757826-0.1g
3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine
2006838-23-7
0.1g
$1357.0 2023-09-20
Enamine
EN300-1757826-1.0g
3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine
2006838-23-7
1g
$1543.0 2023-06-03
Enamine
EN300-1757826-5.0g
3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine
2006838-23-7
5g
$4475.0 2023-06-03
Enamine
EN300-1757826-5g
3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine
2006838-23-7
5g
$4475.0 2023-09-20
Enamine
EN300-1757826-2.5g
3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine
2006838-23-7
2.5g
$3025.0 2023-09-20
Enamine
EN300-1757826-0.5g
3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine
2006838-23-7
0.5g
$1482.0 2023-09-20
Enamine
EN300-1757826-0.25g
3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine
2006838-23-7
0.25g
$1420.0 2023-09-20
Enamine
EN300-1757826-10g
3-fluoro-3-[3-(propan-2-yl)phenyl]propan-1-amine
2006838-23-7
10g
$6635.0 2023-09-20

3-fluoro-3-3-(propan-2-yl)phenylpropan-1-amine 関連文献

3-fluoro-3-3-(propan-2-yl)phenylpropan-1-amineに関する追加情報

3-Fluoro-3-(Propan-2-Yl)Phenylpropan-1-Amine: A Comprehensive Overview

3-fluoro-3-(propan-2-yl)phenylpropan-1-amine, with the CAS number 2006838-23-7, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, often referred to as fluorinated phenylpropylamine derivative, has garnered attention due to its unique structural properties and potential applications in drug design and materials science. In this article, we delve into the chemical characteristics, synthesis methods, and recent advancements in understanding its properties and uses.

The molecular structure of 3-fluoro-3-(propan-2-yl)phenylpropan-1-amine comprises a central propanamine backbone with a fluorine atom and a substituted phenyl group. The fluorine substitution at the meta position of the phenyl ring introduces electronic effects that can influence the compound's reactivity and bioavailability. The presence of the propanamide group further enhances its versatility, making it a valuable building block in organic synthesis. Recent studies have highlighted its role in modulating pharmacokinetic profiles, particularly in enhancing solubility and permeability in drug delivery systems.

One of the most notable advancements in the synthesis of fluorinated phenylpropylamine derivatives involves the use of microwave-assisted reactions and catalytic systems. These methods have significantly improved reaction yields and reduced synthesis time compared to traditional techniques. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to efficiently construct the phenylpropanamine framework. Such innovations underscore the importance of green chemistry principles in modern organic synthesis, aligning with global efforts to minimize environmental impact.

In terms of applications, 3-fluoro-3-(propan-2-yl)phenylpropan-1-amines have shown promise in several therapeutic areas. Recent studies suggest potential anti-inflammatory and antioxidant activities, which could be harnessed for developing novel pharmaceutical agents. Additionally, its structural similarity to known bioactive compounds makes it a candidate for further exploration in oncology and neurodegenerative diseases. Collaborative research between academic institutions and pharmaceutical companies has been instrumental in advancing these investigations.

The toxicological profile of this compound is another critical area of study. Recent toxicity assessments indicate that while it exhibits moderate acute toxicity, chronic exposure studies are still pending. Regulatory agencies emphasize the need for comprehensive safety evaluations before considering large-scale production or clinical trials. Researchers are also exploring methods to mitigate potential adverse effects through structural modifications and controlled release mechanisms.

In conclusion, fluorinated phenylpropylamine derivatives, exemplified by CAS 2006838-237, represent a promising class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into their chemical behavior, therapeutic potential, and environmental impact. As scientific methodologies evolve, so too will our understanding of these compounds' role in advancing modern medicine and materials science.

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